molecular formula C18H24ClNO3S B2503114 7-(2-chlorophenyl)-4-cyclohexanecarbonyl-1lambda6,4-thiazepane-1,1-dione CAS No. 2195942-06-2

7-(2-chlorophenyl)-4-cyclohexanecarbonyl-1lambda6,4-thiazepane-1,1-dione

Cat. No.: B2503114
CAS No.: 2195942-06-2
M. Wt: 369.9
InChI Key: OGSNTDPEJKXMSI-UHFFFAOYSA-N
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Description

7-(2-chlorophenyl)-4-cyclohexanecarbonyl-1lambda6,4-thiazepane-1,1-dione is a complex organic compound that belongs to the class of thiazepanes This compound is characterized by the presence of a thiazepane ring, a chlorophenyl group, and a cyclohexanecarbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorophenyl)-4-cyclohexanecarbonyl-1lambda6,4-thiazepane-1,1-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazepane Ring: This step involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms to form the thiazepane ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a suitable chlorophenyl halide reacts with the thiazepane ring.

    Attachment of the Cyclohexanecarbonyl Group: The final step involves the acylation of the thiazepane ring with a cyclohexanecarbonyl chloride under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(2-chlorophenyl)-4-cyclohexanecarbonyl-1lambda6,4-thiazepane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenated reagents and catalysts like palladium on carbon (Pd/C) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

7-(2-chlorophenyl)-4-cyclohexanecarbonyl-1lambda6,4-thiazepane-1,1-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-(2-chlorophenyl)-4-cyclohexanecarbonyl-1lambda6,4-thiazepane-1,1-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorophenylthiourea
  • 2-Chlorostyrene
  • Clonazepam
  • Cenobamate

Uniqueness

Compared to similar compounds, 7-(2-chlorophenyl)-4-cyclohexanecarbonyl-1lambda6,4-thiazepane-1,1-dione is unique due to its specific combination of functional groups and ring structure

Properties

IUPAC Name

[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-cyclohexylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClNO3S/c19-16-9-5-4-8-15(16)17-10-11-20(12-13-24(17,22)23)18(21)14-6-2-1-3-7-14/h4-5,8-9,14,17H,1-3,6-7,10-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSNTDPEJKXMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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